4-Iodo-2,3-dihydrobenzofuran
Overview
Description
4-Iodo-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7IO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the iodination of 2,3-dihydrobenzofuran. This process typically uses iodine or iodine monochloride in the presence of a suitable oxidizing agent . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2,3-dihydrobenzofuran is reacted with an aryl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,3-dihydrobenzofuran.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in deiodinated benzofuran derivatives .
Scientific Research Applications
4-Iodo-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Bromo-2,3-dihydrobenzofuran: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-2,3-dihydrobenzofuran:
Uniqueness: 4-Iodo-2,3-dihydrobenzofuran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-iodo-2,3-dihydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSSLZMMQZTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.